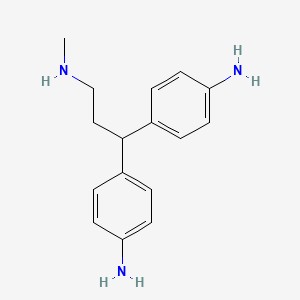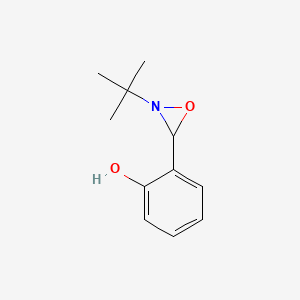
2-(2-Tert-butyloxaziridin-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Tert-butyloxaziridin-3-yl)phenol is a chemical compound that features a phenol group attached to an oxaziridine ring with a tert-butyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butyloxaziridin-3-yl)phenol typically involves the reaction of phenol derivatives with oxaziridine precursors under controlled conditions. One common method includes the nucleophilic aromatic substitution of phenol with an oxaziridine compound in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and safety protocols. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Tert-butyloxaziridin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxaziridine ring can be reduced to form amines or other reduced products.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenol group is substituted by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the oxaziridine ring can produce amines .
Applications De Recherche Scientifique
2-(2-Tert-butyloxaziridin-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-Tert-butyloxaziridin-3-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the oxaziridine ring can participate in nucleophilic attacks. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Oxaziridine: A three-membered ring containing nitrogen and oxygen, similar to the oxaziridine ring in 2-(2-Tert-butyloxaziridin-3-yl)phenol.
Tert-butylphenol: A phenol derivative with a tert-butyl group attached to the benzene ring.
Uniqueness
This compound is unique due to the combination of the phenol group, oxaziridine ring, and tert-butyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds like phenol or oxaziridine alone .
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-(2-tert-butyloxaziridin-3-yl)phenol |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)12-10(14-12)8-6-4-5-7-9(8)13/h4-7,10,13H,1-3H3 |
Clé InChI |
MHDLFICLFFUOAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(O1)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



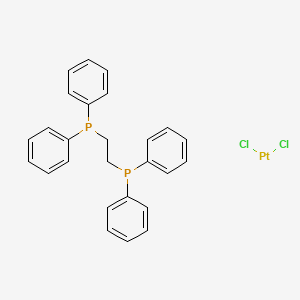

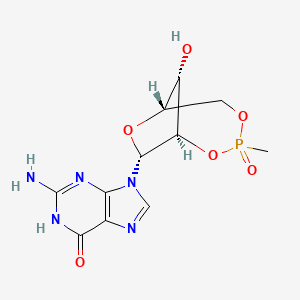

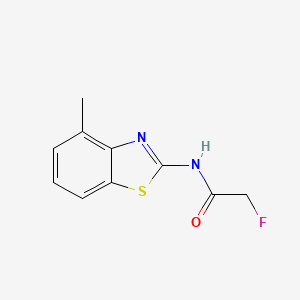
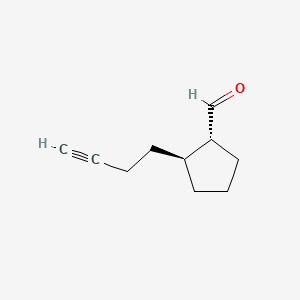
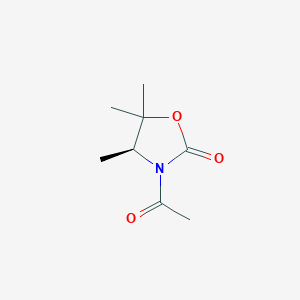
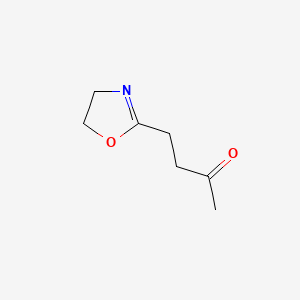
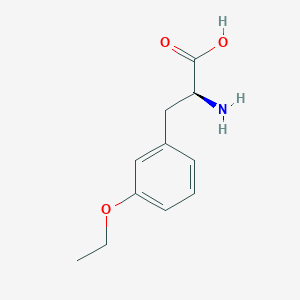
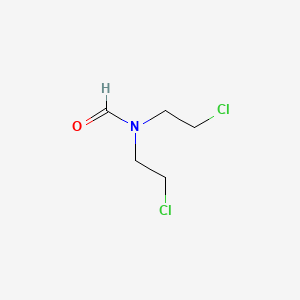
![Acetamide, N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B13814745.png)

